molecular formula C23H23FN4O2 B4514567 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B4514567
M. Wt: 406.5 g/mol
InChI Key: ZYWZFPRVRCFVDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone involves several steps. One common method includes the reaction of 4-benzylpiperazine with 2-bromo-1-(4-fluorophenyl)ethanone under specific conditions to form the intermediate product. This intermediate is then reacted with 6-chloropyridazin-3(2H)-one to yield the final compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) at elevated temperatures.

Chemical Reactions Analysis

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-20-8-6-19(7-9-20)21-10-11-22(29)28(25-21)17-23(30)27-14-12-26(13-15-27)16-18-4-2-1-3-5-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWZFPRVRCFVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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